![molecular formula C26H30O2 B14250341 1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene] CAS No. 501931-25-5](/img/structure/B14250341.png)
1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two pentoxyphenyl groups attached to a butadiyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne typically involves the coupling of 4-pentoxyphenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in a solvent like tetrahydrofuran. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced alkyne bonds.
Substitution: Halogenated phenyl derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the formation of conductive pathways in organic electronic devices. Additionally, the compound’s ability to undergo various chemical reactions allows it to be modified for specific applications, enhancing its functionality and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(4-butoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-ethoxyphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is unique due to the presence of pentoxy groups, which provide enhanced solubility and processability compared to shorter alkoxy derivatives. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming properties are crucial.
Eigenschaften
CAS-Nummer |
501931-25-5 |
|---|---|
Molekularformel |
C26H30O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-pentoxy-4-[4-(4-pentoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-3-5-9-21-27-25-17-13-23(14-18-25)11-7-8-12-24-15-19-26(20-16-24)28-22-10-6-4-2/h13-20H,3-6,9-10,21-22H2,1-2H3 |
InChI-Schlüssel |
GZBUHKOMITUDFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
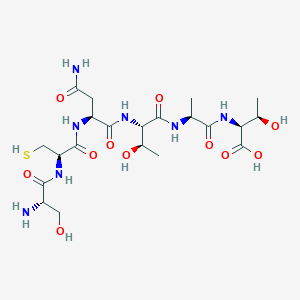
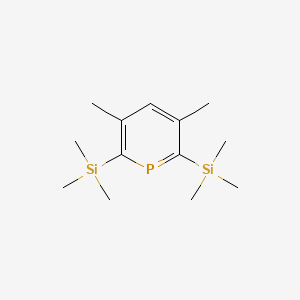
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
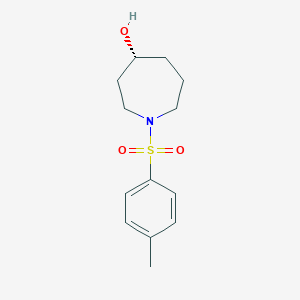
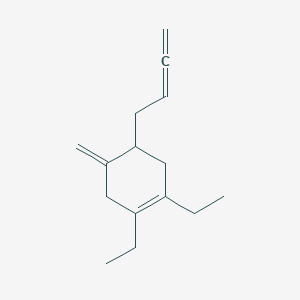
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
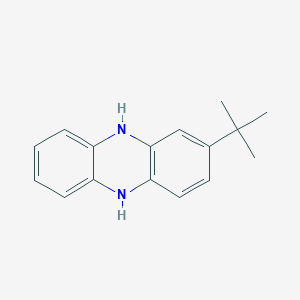
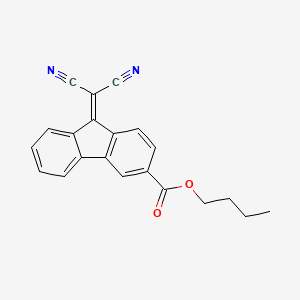


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
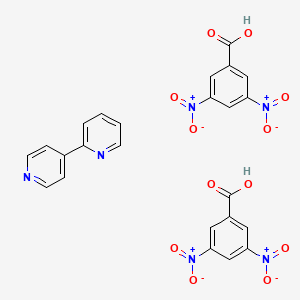
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
